molecular formula C10H11NO2 B3094327 5,6,7,8-tetrahydroquinoline-8-carboxylic acid CAS No. 1256804-62-2

5,6,7,8-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B3094327
CAS No.: 1256804-62-2
M. Wt: 177.2 g/mol
InChI Key: CKRJUOUVEIKEQX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-8-carboxylic acid is a heterocyclic organic compound with a quinoline backbone. This compound is notable for its structural features, which include a partially saturated quinoline ring and a carboxylic acid functional group at the 8-position. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxylic acid typically involves the reaction of 8-lithio- or 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinoline with carbon dioxide, followed by esterification Additionally, the esters formed can be converted into corresponding amides, nitriles, and thioamides through further reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include esters, amides, nitriles, and thioamides, which can be further utilized in various synthetic applications .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinoline-8-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity . The quinoline ring can participate in π-π stacking interactions, further stabilizing the compound’s interactions with its molecular targets .

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-Tetrahydroquinoline-8-carboxylic acid is unique due to its partially saturated ring structure, which imparts different chemical reactivity compared to fully aromatic quinolines. The presence of the carboxylic acid group at the 8-position also provides a versatile functional handle for further chemical modifications .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRJUOUVEIKEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243028
Record name 8-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256804-62-2
Record name 8-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256804-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 2
5,6,7,8-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 3
5,6,7,8-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 4
5,6,7,8-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 5
5,6,7,8-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 6
5,6,7,8-tetrahydroquinoline-8-carboxylic acid

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